tert-butyl 5-fluoro-1H-indole-1-carboxylate

Antiviral Drug Discovery HCV NS5B Polymerase Inhibition Synthetic Intermediate

tert-Butyl 5-fluoro-1H-indole-1-carboxylate (CAS 129822-47-5) is the N-Boc-protected building block for regioselective C2/C3 functionalization in antiviral and MPO inhibitor synthesis. The N-Boc group prevents N-alkylation byproducts and enables stable lithiation and Pd-catalyzed cross-couplings, reducing overall step count. The 5-fluoro substituent is essential for bioactivity; 5-chloro or 5-bromo analogs cannot recapitulate the SAR. Ideal for HCV NS5B polymerase inhibitor scaffolds (e.g., BMS-791325) and antibacterial programs.

Molecular Formula C13H14FNO2
Molecular Weight 235.25 g/mol
CAS No. 129822-47-5
Cat. No. B180829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 5-fluoro-1H-indole-1-carboxylate
CAS129822-47-5
Molecular FormulaC13H14FNO2
Molecular Weight235.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)F
InChIInChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3
InChIKeyPCZRVRIBJPHEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-fluoro-1H-indole-1-carboxylate (CAS 129822-47-5): Indispensable N-Boc Protected 5-Fluoroindole Intermediate for HCV and MPO Inhibitor Synthesis


tert-Butyl 5-fluoro-1H-indole-1-carboxylate (CAS 129822-47-5; also known as 1-Boc-5-fluoroindole or N-Boc-5-fluoroindole) is an N-Boc protected, fluorinated indole building block with molecular formula C13H14FNO2 and molecular weight 235.25 g/mol [1]. This compound is synthesized via Boc protection of the parent 5-fluoroindole using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in THF [2]. The compound is widely employed as a key synthetic intermediate in antiviral drug discovery, most notably in the preparation of HCV NS5B polymerase inhibitors and myeloperoxidase (MPO) inhibitors, where the 5-fluoro substitution and the N-Boc protection collectively enable regioselective functionalization that would be compromised in unprotected analogs [3].

Procurement Risk Alert: Why Unprotected 5-Fluoroindole or Alternative Halogenated Indoles Cannot Replace tert-Butyl 5-fluoro-1H-indole-1-carboxylate in Multi-Step Syntheses


Generic substitution of tert-butyl 5-fluoro-1H-indole-1-carboxylate (CAS 129822-47-5) with unprotected 5-fluoroindole or alternative 5-haloindole derivatives is scientifically unsound and operationally impractical for multi-step synthetic workflows. Unprotected indoles exhibit poor stability under acidic conditions and undergo undesirable side reactions during lithiation and transition-metal-catalyzed cross-couplings [1]. The N-Boc protection is essential for directing regioselective C2 or C3 functionalization while preventing N-alkylation byproducts [1]. Furthermore, the 5-fluoro substituent confers distinct electronic and metabolic properties compared to 5-chloro (CAS 129822-48-6) or 5-bromo (CAS 10075-50-0) analogs, rendering halogen interchange unfeasible without re-optimizing entire synthetic sequences . The quantitative evidence below substantiates these critical differentiation points.

Quantitative Differentiation of tert-Butyl 5-fluoro-1H-indole-1-carboxylate: Comparative Evidence for Scientific Selection and Procurement


HCV NS5B Inhibitor Intermediate: tert-Butyl 5-fluoro-1H-indole-1-carboxylate Enables Synthesis of BMS-791325 and Related Antiviral Scaffolds Unattainable with Unprotected Analogs

tert-Butyl 5-fluoro-1H-indole-1-carboxylate (CAS 129822-47-5) is a critical intermediate in the synthesis of BMS-791325, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase [1]. The patent literature (WO-2021083060-A1, CN-112789040-A) explicitly identifies this N-Boc protected 5-fluoroindole as a building block for transglutaminase 2 (TG2) inhibitors and estrogen receptor degrading agents, where the N-Boc group enables orthogonal protection during multi-step sequences that would be impossible with unprotected 5-fluoroindole [2].

Antiviral Drug Discovery HCV NS5B Polymerase Inhibition Synthetic Intermediate

Antibacterial Potency: 5-Fluoroindole Parent Structure Demonstrates Defined MIC and EC50 Values Against Mycobacterium tuberculosis and Pseudomonas syringae

While tert-butyl 5-fluoro-1H-indole-1-carboxylate itself functions as a protected intermediate rather than a final bioactive entity, its parent scaffold (5-fluoroindole) possesses well-defined antibacterial activity that is directly relevant to the compound's utility in antimicrobial drug discovery. 5-Fluoroindole inhibits the growth of pan-susceptible Mycobacterium tuberculosis (Mtb) H37Rv strains with a minimum inhibitory concentration (MIC) of 4.7 μM . Against Pseudomonas syringae pv. actinidiae (Psa), 5-fluoroindole exhibits bactericidal activity with an EC50 of 15.34 μg/mL .

Antimicrobial Research Infectious Disease Tuberculosis

Physicochemical Differentiation: tert-Butyl 5-fluoro-1H-indole-1-carboxylate Exhibits Calculated LogP of 3.4 Compared to Parent 5-Fluoroindole LogP of 2.31

The N-Boc protection in tert-butyl 5-fluoro-1H-indole-1-carboxylate significantly alters the physicochemical profile compared to the unprotected parent 5-fluoroindole. The target compound has a calculated XLogP3 of 3.4 [1], whereas parent 5-fluoroindole exhibits a LogP of 2.31 . This ~1.1 LogP unit increase reflects enhanced lipophilicity conferred by the tert-butoxycarbonyl group, which may influence compound handling, solubility, and partitioning behavior in synthetic and biological contexts.

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity Engineering

Halogen Substitution SAR: 5-Fluoro Indole Scaffold Is Essential for Anti-Botrytis Activity, with Fluorine Indispensable Relative to Alternative Halogens

Quantitative structure-activity relationship (QSAR) analyses of halogenated indoles against the postharvest pathogen Botrytis cinerea have established that the presence of a fluoro group in the indole moiety is essential for anti-Botrytis activity [1]. Molecular dynamic simulations and density functional theory calculations further demonstrated that fluoroindoles stably interact with microtubule polymerase in Botrytis cinerea [1]. The 5-fluoro substitution pattern in tert-butyl 5-fluoro-1H-indole-1-carboxylate thus preserves this critical structural determinant for antifungal activity, a feature not shared by 5-chloro or 5-bromo analogs.

Agrochemical Research Antifungal Activity Structure-Activity Relationship

Boc Protection Stability: N-Boc Group on Indoles Demonstrates Exceptional Stability Across Diverse Reaction Conditions Compared to Unprotected Indoles

The t-butoxycarbonyl (Boc) group is one of the most widely used protecting groups in organic chemistry due to its exceptional stability towards a variety of reagents and reaction conditions [1]. In contrast, unprotected indoles exhibit poor stability under acidic conditions and during lithiation reactions [2]. The Boc-protected indole nitrogen in tert-butyl 5-fluoro-1H-indole-1-carboxylate therefore enables synthetic transformations that would otherwise result in decomposition or undesired side reactions.

Organic Synthesis Protecting Group Strategy Process Chemistry

Purity Specifications and Procurement Scale: tert-Butyl 5-fluoro-1H-indole-1-carboxylate Is Commercially Available at 98% Purity (HPLC) with Multi-kg Production Capability

tert-Butyl 5-fluoro-1H-indole-1-carboxylate (CAS 129822-47-5) is commercially available with standardized purity specifications of 98% minimum by HPLC and moisture content ≤0.5% [1]. The compound is produced at scales up to kilograms, supporting both discovery-stage synthesis and process development [1]. Multiple vendors (Alfa Chemistry, Capotchem, AKSci) offer this compound with purities ranging from 95% to 98% .

Chemical Procurement Process Scale-up Quality Control

Optimal Application Scenarios for tert-Butyl 5-fluoro-1H-indole-1-carboxylate: Where This Protected Intermediate Delivers Verifiable Advantage


HCV NS5B Polymerase Inhibitor Synthesis (e.g., BMS-791325 and Structural Analogs)

This compound is the protected 5-fluoroindole building block of choice for constructing HCV NS5B polymerase inhibitors such as BMS-791325 . The N-Boc protection enables regioselective C2 or C3 functionalization without N-alkylation side reactions, as validated by patent citations in WO-2021083060-A1 and EP-3434668-A1 for transglutaminase 2 (TG2) inhibitors and estrogen receptor degrading agents, respectively . Researchers should procure CAS 129822-47-5 when synthesizing 5-fluoroindole-containing antiviral scaffolds requiring orthogonal protection strategies.

Myeloperoxidase (MPO) Inhibitor Development Programs Requiring 5-Fluoroindole Scaffolds

3-(Aminoalkyl)-5-fluoroindole derivatives are established as potent myeloperoxidase (MPO) inhibitors with low IC50 values supporting therapeutic applications in diseases where MPO activity reduction is beneficial . tert-Butyl 5-fluoro-1H-indole-1-carboxylate serves as the protected intermediate for constructing these MPO inhibitor scaffolds, with the N-Boc group ensuring stability during the multi-step synthesis of 3-alkyl-5-fluoroindole derivatives .

Antimicrobial and Antifungal Drug Discovery Leveraging the 5-Fluoroindole Pharmacophore

The parent 5-fluoroindole scaffold demonstrates defined antibacterial activity (MIC = 4.7 μM against Mtb H37Rv; EC50 = 15.34 μg/mL against P. syringae) and essential anti-Botrytis activity per QSAR studies [4]. tert-Butyl 5-fluoro-1H-indole-1-carboxylate provides this validated pharmacophore in a protected form ready for further derivatization. The fluorine atom at C5 is essential for antifungal activity [4]; alternative 5-chloro or 5-bromo protected intermediates will not recapitulate this SAR profile and should not be substituted.

Multi-Step Organic Synthesis Requiring Regioselective Indole C2/C3 Functionalization

The N-Boc group on tert-butyl 5-fluoro-1H-indole-1-carboxylate confers exceptional stability towards diverse reagents while enabling directed lithiation and transition-metal-catalyzed cross-couplings at the C2 and C3 positions . Unprotected indoles exhibit poor stability under acidic conditions and during lithiation reactions . For synthetic sequences involving Suzuki-Miyaura couplings, Sonogashira reactions, or other Pd-catalyzed transformations where indole N-H would otherwise interfere, this protected intermediate eliminates the need for on-demand protection and reduces overall step count.

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